4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide
Beschreibung
The exact mass of the compound this compound is 395.16451973 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-29-16-5-3-15(4-6-16)24-21(27)8-9-22(28)26-11-10-20-18(13-26)17-12-14(23)2-7-19(17)25-20/h2-7,12,25H,8-11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSIFVGOJXWQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(4-methoxyphenyl)-4-oxobutanamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C23H25FN4O2
- Molecular Weight: 408.469 g/mol
- CAS Number: 73586-16-0
This compound exhibits significant biological activity primarily through its role as a cathepsin K inhibitor . Cathepsin K is a cysteine protease implicated in bone resorption and has been targeted for the treatment of osteoarthritis and osteoporosis. The inhibition of cathepsin K leads to decreased collagen degradation and improved bone density.
Inhibitory Effects
Research indicates that the compound effectively inhibits cathepsin K with a notable selectivity profile. In a study published in the Journal of Medicinal Chemistry, it was reported that derivatives similar to this compound demonstrated potent inhibition against cathepsin K, contributing to their potential as therapeutic agents for bone-related diseases .
Anti-inflammatory Properties
In addition to its role as a cathepsin K inhibitor, this compound may possess anti-inflammatory properties. A review highlighted the anti-inflammatory effects of related pyridoindole compounds in various in vitro assays, suggesting that modifications in the chemical structure could enhance these properties .
Osteoarthritis Treatment
A study focused on the efficacy of cathepsin K inhibitors in treating osteoarthritis showed promising results. The compound was tested in animal models where it significantly reduced joint inflammation and pain associated with osteoarthritis . The results indicated that treatment led to improved mobility and decreased levels of inflammatory markers.
Cancer Research
Another area of investigation is the compound's potential application in cancer therapy. Similar tetrahydropyrido derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms in cancer cells. In vitro studies demonstrated that these compounds could sensitize cancer cells to chemotherapy by impairing their ability to repair DNA damage .
Data Tables
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Case Study: Cytotoxicity against Cancer Cell Lines
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) using the MTT assay method. The results indicated:
| Cell Line | IC50 (µM) | Comparison to Paclitaxel |
|---|---|---|
| MCF-7 | 15 | Lower |
| T47-D | 12 | Lower |
| MDA-MB231 | 10 | Lower |
The compound showed lower toxicity on normal cell lines (NIH-3T3), suggesting it could be developed as a selective anticancer agent with reduced side effects .
Neuroprotective Effects
Research Findings: Neuroprotection in Models of Neurodegeneration
The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that it can inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress markers in neuronal cells.
A specific study highlighted:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ROS Levels (µM) | 25 | 10 |
| Cell Viability (%) | 50 | 85 |
These findings suggest that the compound may offer protective benefits against neuronal damage .
Antimicrobial Activity
Study on Antimicrobial Efficacy
The antimicrobial potential of this compound was evaluated against several bacterial strains, including both gram-positive and gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses promising antimicrobial activity, potentially useful in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the methoxyphenyl group and the tetrahydropyridoindole core have been explored to enhance potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
